molecular formula C10H14FNO B13433833 3-Fluoroephedrine-d3

3-Fluoroephedrine-d3

Cat. No.: B13433833
M. Wt: 183.22 g/mol
InChI Key: DGHFNCMIOMIHDW-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 3-Fluoroephedrine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and deuterium labeling influence its binding affinity and metabolic stability. These properties make it a valuable tool for studying receptor-ligand interactions and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-Fluoroephedrine-d3 is unique due to its stable isotopic labeling, which enhances its utility in research applications. The presence of deuterium atoms provides distinct advantages in NMR spectroscopy and MS, allowing for more accurate and detailed analysis .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1

InChI Key

DGHFNCMIOMIHDW-GMSGAONNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)F)O)NC

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)NC

Origin of Product

United States

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